3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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Overview
Description
3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound that features both anthracene and fluorenylmethoxycarbonyl (Fmoc) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the protection of amino acids with the Fmoc group. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base. The anthracene moiety can be introduced through a series of coupling reactions, often involving the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the anthracene or Fmoc groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene or Fmoc groups.
Substitution: Deprotected amino acids ready for further functionalization.
Scientific Research Applications
3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein interactions and as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of 3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with molecular targets through its functional groups. The anthracene moiety can intercalate with DNA, while the Fmoc group can interact with proteins. These interactions can affect various biochemical pathways, making the compound useful in research applications .
Comparison with Similar Compounds
Similar Compounds
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methyl-4-pentenoic acid: Similar in structure but with a different side chain.
(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid: Contains a boronic acid group instead of the anthracene moiety
Uniqueness
The uniqueness of 3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid lies in its combination of the anthracene and Fmoc groups, which provide distinct chemical and physical properties. This combination allows for versatile applications in various fields of research.
Properties
IUPAC Name |
3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLRHZZGDZRSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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